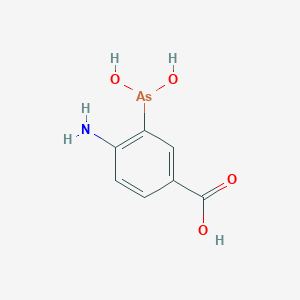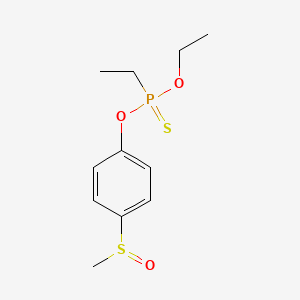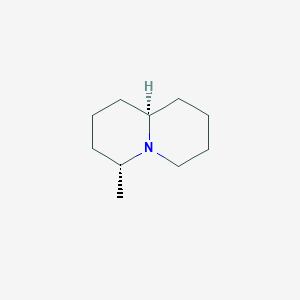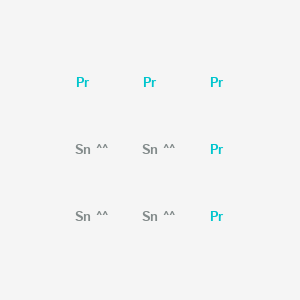
CID 71352577
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound CID 71352577 is a chemical entity with significant interest in various scientific fields It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound CID 71352577 involves several steps, including specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Friedel-Crafts Reaction: This method involves the use of a catalyst such as aluminum chloride to facilitate the formation of the compound.
Amidation: This step involves the reaction of an amine with a carboxylic acid derivative to form an amide bond.
Reduction: This process reduces specific functional groups within the molecule to achieve the desired structure.
Protection Reactions: Protecting groups such as tert-butyloxycarbonyl may be used to protect reactive sites during synthesis.
Industrial Production Methods: Industrial production of compound this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Compound CID 71352577 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, palladium on carbon.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Compound CID 71352577 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of compound CID 71352577 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Compound A: Shares structural similarities but differs in its functional groups.
Compound B: Similar in its core structure but has different substituents.
Compound C: Analogous in its chemical properties but varies in its reactivity.
Uniqueness: Compound CID 71352577 is unique due to its specific combination of functional groups and reactivity. This makes it particularly valuable for certain applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
Pr5Sn4 |
|---|---|
Poids moléculaire |
1179.4 g/mol |
InChI |
InChI=1S/5Pr.4Sn |
Clé InChI |
MNQKYZNARCLUOF-UHFFFAOYSA-N |
SMILES canonique |
[Sn].[Sn].[Sn].[Sn].[Pr].[Pr].[Pr].[Pr].[Pr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


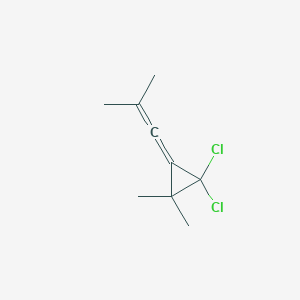
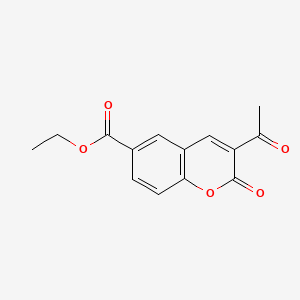

![1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14738310.png)
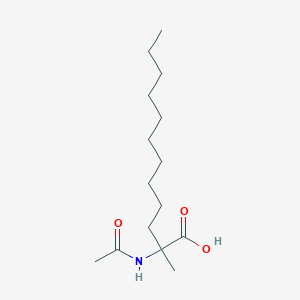
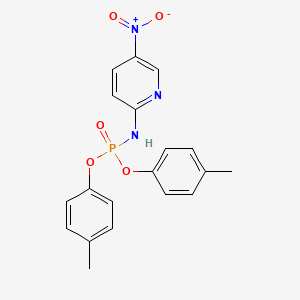
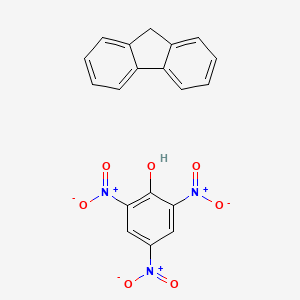
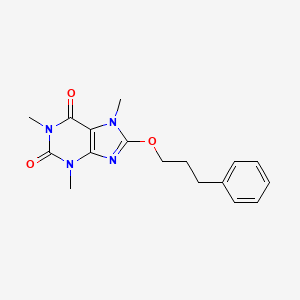

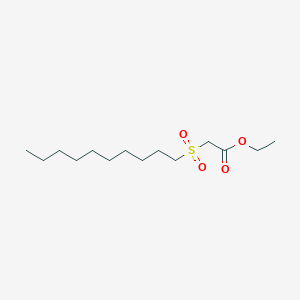
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)
